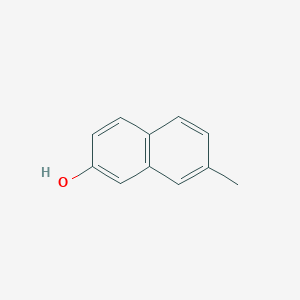

7-Methylnaphthalen-2-ol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

7-methylnaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O/c1-8-2-3-9-4-5-11(12)7-10(9)6-8/h2-7,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNCGBNFOSLTQQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80293352 | |

| Record name | 7-methylnaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26593-50-0 | |

| Record name | NSC88876 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-methylnaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 7 Methylnaphthalen 2 Ol and Its Structural Analogues

Direct Synthesis Methodologies for 7-Methylnaphthalen-2-ol

The direct construction of the this compound scaffold can be achieved through several strategic approaches, primarily involving the regioselective functionalization of pre-existing naphthol systems or the de novo synthesis of the bicyclic core through cyclization and rearrangement reactions.

Regioselective Alkylation Approaches of Naphthol Precursors

One of the most direct routes to this compound involves the functionalization of naphthalen-2-ol (β-naphthol) or its derivatives. The primary challenge in this approach is controlling the position of the incoming methyl group, as electrophilic substitution on the naphthalene (B1677914) ring can potentially yield multiple isomers.

Friedel-Crafts alkylation of β-naphthol is a classic method, though it often requires careful selection of catalysts and reaction conditions to achieve high regioselectivity. A notable advancement is the development of a catalytic, regioselective Friedel-Crafts alkylation using allylic alcohols in the presence of a p-toluenesulfonic acid catalyst. rsc.org This method demonstrates the potential for selective α-alkylation of β-naphthol under mild conditions, offering high product yields. rsc.org While this specific example uses allylic alcohols, the principle can be adapted for methylation.

The table below summarizes reaction conditions that favor regioselective alkylation on naphthol precursors.

| Alkylation Method | Catalyst/Reagents | Key Features | Typical Yields |

| Friedel-Crafts Alkylation | p-Toluenesulfonic acid | Mild conditions, Selective α-alkylation with allylic alcohols. rsc.org | Up to 96% rsc.org |

| Three-Component Reaction | Benzaldehyde, Ethylenediamine (B42938) | Forms intermediates for substituted naphthols under mild conditions. | ~75% |

Novel Cyclization and Rearrangement Pathways

Modern synthetic strategies increasingly rely on the construction of the naphthalene ring system from simpler, acyclic precursors. These methods often provide excellent control over the substitution pattern.

Electrophilic Cyclization: Substituted naphthalenes can be prepared regioselectively through the 6-endo-dig electrophilic cyclization of specific arene-containing propargylic alcohols. nih.gov This reaction proceeds under mild conditions using electrophiles like iodine monochloride (ICl), iodine (I₂), or bromine (Br₂), and can accommodate various functional groups. nih.gov By choosing an appropriately substituted aryl propargylic alcohol, this method can be tailored to produce the this compound skeleton.

Rearrangement Reactions: Complex molecular architectures can be accessed via rearrangement strategies. For instance, the Claisen rearrangement of appropriately designed allyl aryl ethers can serve as a key step in a sequence to form substituted naphthalenes. researchgate.net Similarly, other rearrangements, like the semipinacol rearrangement, have been employed to construct complex polycyclic systems containing specific substitution patterns, a strategy that could be envisioned for accessing precursors to this compound. nih.gov

The following table highlights some novel cyclization approaches.

| Cyclization/Rearrangement Type | Key Reagents/Conditions | Product Type | Reference |

| 6-endo-dig Electrophilic Cyclization | I₂, ICl, Br₂ | Polysubstituted Naphthalenes | nih.gov |

| Claisen Rearrangement / RCM | Grubbs Catalyst | Substituted Naphthalenes | researchgate.net |

| Semipinacol Rearrangement | Acid or Lewis Acid | Rearranged Polycyclic Ketones | nih.gov |

Functional Group Interconversions and Derivatization of the Naphthalene Core

Once the this compound core is synthesized, its hydroxyl and aromatic functionalities can be further modified to create a diverse range of structural analogues.

Halogenation and Subsequent Cross-Coupling Reactions

Halogenation of the naphthalene ring provides a versatile handle for introducing further complexity through metal-catalyzed cross-coupling reactions. wuxibiology.com The regioselectivity of halogenation is crucial and can be influenced by the existing substituents and the choice of halogenating agent. wuxibiology.comscribd.com For instance, N-bromosuccinimide (NBS) is a common reagent for bromination. mdpi.com

Once a halogen is installed, cross-coupling reactions such as the Suzuki reaction (using boronic acids) or Buchwald-Hartwig amination can be used to form new carbon-carbon or carbon-nitrogen bonds, respectively. nih.govmdpi.com This two-step sequence is a powerful tool for synthesizing highly functionalized naphthalene derivatives. wuxibiology.com For example, a bromo-derivative of this compound could be coupled with a boronic acid to introduce new aryl or alkyl groups. mdpi.com

| Reaction | Catalyst/Reagents | Purpose |

| Bromination | N-Bromosuccinimide (NBS), Benzoyl Peroxide | Introduces a bromine atom onto the naphthalene core. mdpi.com |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, Phenylboronic Acid | Forms a C-C bond, attaching a phenyl group. mdpi.com |

| Halogen Exchange | Cesium Fluoride (B91410) (CsF), TEBAC | Replaces a bromine atom with fluorine. mdpi.com |

Introduction of Oxygen-Containing Substituents via Etherification and Esterification

The hydroxyl group of this compound is a prime site for modification. Standard etherification and esterification reactions can be readily applied to generate a variety of derivatives.

Etherification: This reaction involves converting the naphtholic hydroxyl group into an ether (-OR). A common method is the Williamson ether synthesis, which uses a base like potassium carbonate (K₂CO₃) to deprotonate the hydroxyl group, followed by reaction with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide). mdpi.com This has been successfully applied to synthesize methoxy (B1213986) and benzyloxy derivatives of other naphthols. mdpi.com

Esterification: The synthesis of esters from this compound can be achieved through reaction with carboxylic acids (Fischer esterification), acid chlorides, or acid anhydrides. These reactions introduce an acyl group (-COR) to the oxygen atom, forming a naphthyl ester.

The table below details typical conditions for these transformations.

| Transformation | Reagents | Product |

| Etherification (Methylation) | K₂CO₃, Methyl Iodide (MeI) | 7-Methyl-2-methoxynaphthalene |

| Etherification (Benzylation) | K₂CO₃, Benzyl Bromide (BnBr) | 2-(Benzyloxy)-7-methylnaphthalene |

| Esterification | Acyl Chloride, Pyridine | 7-methylnaphthalen-2-yl ester |

Nitration and Amination Reactions for Nitrogen-Containing Derivatives

Introducing nitrogen-containing functional groups like nitro (-NO₂) and amino (-NH₂) groups onto the naphthalene ring significantly alters the compound's electronic properties and provides a gateway to further chemical modifications.

Nitration: Electrophilic nitration is a standard method for introducing a nitro group. This typically involves using a mixture of nitric acid and sulfuric acid. google.com For more sensitive substrates, milder conditions using fuming nitric acid in a solvent like dichloromethane (B109758) at room temperature can provide good yields. nih.gov A study on the nitration of this compound (referred to as compound 7b) using fuming nitric acid in dichloromethane successfully produced 7-Methyl-1-nitronaphthalen-2-ol (compound 8b) in a 51% yield. nih.gov

Amination: The amino group can be introduced either by direct amination or, more commonly, by the reduction of a nitro group. Catalytic hydrogenation is a frequent method for reducing nitroarenes to anilines. Alternatively, direct C-H amination methods are emerging in organic synthesis. uni-heidelberg.de The Bucherer reaction is a classic method for converting naphthols to naphthylamines using an aqueous sulfite (B76179) or bisulfite solution and ammonia. sciencemadness.org

| Reaction | Reagents/Conditions | Product | Yield | Reference |

| Nitration | Fuming HNO₃, CH₂Cl₂ | 7-Methyl-1-nitronaphthalen-2-ol | 51% | nih.gov |

| Amination (via Nitration) | 1. Nitration 2. Reduction (e.g., H₂, Pd/C) | Amino-7-methylnaphthalen-2-ol | - | - |

| Bucherer Reaction | NaHSO₃, NH₃ | 7-Methylnaphthalen-2-amine | - | sciencemadness.org |

Multi-Component Reactions (MCRs) for Complex this compound Derivatives

Multi-component reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single operation without the isolation of intermediates. jocpr.com This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate molecular diversity. jocpr.comscirp.org

Synthesis of Schiff Bases and Imines Derived from Naphthalen-2-ol

Schiff bases, or imines, are a significant class of organic compounds characterized by the azomethine (–C=N–) functional group. They are typically synthesized through the condensation reaction of a primary amine with a carbonyl compound (aldehyde or ketone). nih.gov Derivatives of naphthalen-2-ol are readily converted into Schiff bases, which serve as versatile intermediates and ligands for metal complexes.

The general synthesis involves the reaction of 2-hydroxy-1-naphthaldehyde (B42665) (a derivative of naphthalen-2-ol) with various primary amines. uobaghdad.edu.iq For instance, new tridentate Schiff base ligands can be synthesized from hydroxynaphthyl pyrimidinyl amines with compounds like o-phenylenediamines or o-aminophenol under solvent-free conditions using a formic acid catalyst. shd-pub.org.rs These reactions often exhibit tautomerism between the enol-imine and keto-enamine forms, a characteristic feature of 2-hydroxy Schiff base ligands. shd-pub.org.rs

The synthesis can be carried out under various conditions, including refluxing in ethanol (B145695), sometimes with the aid of a catalyst. uobaghdad.edu.iq For example, 1-[(p-tolylimino)methyl]-naphthalen-2-ol was synthesized and subsequently iodinated using molecular iodine with natural zeolite clinoptilolite as a catalyst, demonstrating the reactivity of these Schiff bases for further functionalization. dergipark.org.tr Research has also focused on the synthesis of fluoro-functionalized imines, such as (E)-1-(((2-fluorophenyl)imino)methyl)naphthalen-2-ol (FPIN), by the condensation of substituted benzaldehydes and anilines. nih.gov

The following table summarizes the synthesis of various naphthalen-2-ol derived Schiff bases:

| Product Name | Reactants | Catalyst/Conditions | Yield | Reference |

| 1-[(p-Tolylimino)methyl]-naphthalen-2-ol | 2-Hydroxy-1-naphthaldehyde, p-Toluidine | Not specified | N/A | dergipark.org.tr |

| 1-[(2'-Iodo-4'-methylphenylimino)methyl]-naphthalen-2-ol | 1-[(p-Tolylimino)methyl]-naphthalen-2-ol, Iodine | Natural Zeolite Clinoptilolite | 57.4% | dergipark.org.tr |

| (E)-1-(((2-Fluorophenyl)imino)methyl)naphthalen-2-ol (FPIN) | 2-Hydroxy-1-naphthaldehyde, 2-Fluoroaniline | Condensation reaction | N/A | nih.gov |

| 1-{[2-(1H-Indol-3-yl)-ethylimino]methyl}-naphthalen-2-ol | 2-Hydroxy-1-naphthaldehyde, 2-(1H-Indol-3-yl)-ethylamine | Ethanol, reflux 85°C | Good | uobaghdad.edu.iq |

| 1-((Pyrimidin-2-ylimino)methyl)naphthalen-2-ol | 2-Hydroxynaphthalene, Triethyl orthoformate, 2-Aminopyrimidine | Formic acid, solvent-free | N/A | shd-pub.org.rs |

One-Pot Condensation Reactions for Aminoalkyl Naphthols

One-pot condensation reactions, particularly the Betti reaction, are a cornerstone for synthesizing aminoalkyl naphthols. These reactions typically involve the condensation of a naphthol (like 2-naphthol), an aldehyde, and an amine or amide. orientjchem.org The resulting aminoalkyl and amidoalkyl naphthols are important, as the latter can be hydrolyzed to the former, which have been evaluated for hypotensive and bradycardiac effects. jocpr.comscispace.com

A variety of catalysts have been employed to facilitate these multicomponent condensations, improving yields and reaction times while often adhering to green chemistry principles. For example, potassium hydrogen sulfate (B86663) (KHSO4) has been used as an inexpensive and efficient catalyst for the condensation of 2-naphthol (B1666908), aromatic aldehydes, and acetamide (B32628) or urea (B33335) under solvent-free conditions at 100°C, affording amidoalkyl naphthols in high yields (83-96%). scispace.com The reaction is sensitive to the electronic nature of the aldehyde, with electron-withdrawing groups leading to faster reactions. scispace.com

Other catalysts reported for this transformation include iodine, FeCl3·SiO2, P2O5, sulfamic acid, and various ionic liquids. jocpr.com The use of naturally occurring tannic acid as a catalyst under microwave irradiation (480W, 120°C) has also proven effective, yielding aminoalkyl and amidoalkyl naphthols in 87-89% yields. orientjchem.org A simple and eco-friendly method utilizes magnesium sulfate (MgSO4·7H2O) under solvent-free conditions, providing a straightforward workup procedure. jocpr.com

The table below presents findings from various one-pot syntheses of aminoalkyl and amidoalkyl naphthols.

| Product Type | Reactants | Catalyst | Conditions | Yield | Reference |

| Amidoalkyl Naphthols | 2-Naphthol, Aromatic Aldehydes, Acetamide/Urea | KHSO4 (0.15 mmol) | 100°C, Solvent-free | 83-96% | scispace.com |

| Aminoalkyl Naphthol | 2-Naphthol, Vanillin, 4-Nitroaniline | Tannic acid (0.02 mmol) | Microwave (480W), 120°C | 87-89% | orientjchem.org |

| Amidoalkyl Naphthol | 2-Naphthol, Vanillin, Benzamide | Tannic acid (0.03 mmol) | Microwave (480W), 120°C | 87-89% | orientjchem.org |

| Amidoalkyl Naphthols | 2-Naphthol, Benzaldehyde, Acetamide/Urea | MgSO4·7H2O (0.15 mmol) | 100°C, Solvent-free | Good | jocpr.com |

| 1-Amidoalkyl-2-naphthols | 2-Naphthol, Aromatic Aldehydes, Acetonitrile | Tetrachlorosilane (2 mmol) | Room Temp, Solvent-free | High to Excellent | scirp.org |

Catalysis in the Synthesis of this compound Derivatives

The choice of catalyst is pivotal in directing the synthesis of this compound derivatives, influencing reaction efficiency, selectivity, and environmental impact. Catalytic strategies are broadly divided into heterogeneous and homogeneous systems, with recent interest also turning towards biocatalysis.

Heterogeneous Catalysis Utilizing Nanocomposites and Phosphate (B84403) Catalysts

Heterogeneous catalysts are favored for their ease of separation from the reaction mixture, enabling catalyst recycling and simplifying product purification. bcrec.id This aligns with the goals of sustainable chemistry.

Phosphate Catalysts: Common phosphate fertilizers, such as monoammonium phosphate (MAP), diammonium phosphate (DAP), and triple superphosphate (B1263860) (TSP), have been successfully repurposed as inexpensive, efficient, and reusable heterogeneous catalysts. bcrec.idresearchgate.netsemanticscholar.org These have been used in the three-component synthesis of 1-(benzothiazolylamino)methyl-2-naphthol derivatives from an aromatic aldehyde, 2-naphthol, and 2-aminobenzothiazole. bcrec.id The reactions, conducted under reflux, achieved excellent yields (up to 98%) in short times (50-90 minutes). researchgate.net The catalyst can be recovered by simple filtration and reused multiple times without significant loss of activity. bcrec.id Barium phosphate (Ba3(PO4)2) nanopowder, prepared by a simple precipitation method, has also been demonstrated as an effective catalyst for preparing 1-amidoalkyl-2-naphthol derivatives. lookchem.com

Nanocomposites: Nanostructured catalysts offer high surface area and unique electronic properties, leading to enhanced catalytic activity. A magnetic nanocomposite of Cellulose/Fe3O4/Co3O4 was used to catalyze the one-pot synthesis of 1-((benzo[d]thiazol-2-ylamino)(aryl)-methyl)naphthalen-2-ol derivatives. orgchemres.org The catalyst was easily recovered using an external magnet and reused for at least five cycles without a significant drop in performance. orgchemres.org Similarly, an acidic ionic liquid supported on magnetic nanoparticles (AIL@MNP) served as a novel heterogeneous catalyst for the solvent-free synthesis of 1-amidoalkyl-2-naphthols, providing excellent yields in very short reaction times. mdpi.com

The following table highlights the performance of various heterogeneous catalysts.

| Catalyst | Reaction | Conditions | Yield | Reusability | Reference |

| MAP, DAP, TSP | Synthesis of 1-(benzothiazolylamino)methyl-2-naphthol derivatives | Reflux in CHCl3, Cyclohexane, or THF | up to 98% | At least 3 times | bcrec.idresearchgate.netsemanticscholar.org |

| Ba3(PO4)2 Nanopowder | Synthesis of 1-amidoalkyl-2-naphthol derivatives | Ambient conditions | High | Mentioned | lookchem.com |

| Cellulose/Fe3O4/Co3O4 | Synthesis of 1-((benzo[d]thiazol-2-ylamino)(aryl)-methyl)naphthalen-2-ol | Ethanol, 60°C | Good to Excellent | At least 5 times | orgchemres.org |

| AIL@MNP | Synthesis of 1-amidoalkyl-2-naphthols | 90°C, Solvent-free | 83-95% | 6 times | mdpi.com |

Homogeneous Catalysis with Acidic Ionic Liquids and Transition Metal Complexes

Homogeneous catalysts operate in the same phase as the reactants, often leading to high activity and selectivity under mild conditions.

Acidic Ionic Liquids: Acidic ionic liquids (AILs) are considered green catalysts due to their low vapor pressure, thermal stability, and recyclability. researchgate.net Triethylammonium hydrogen sulfate ([Et3NH][HSO4]) has been used as a clean and reusable catalyst for synthesizing amidoalkyl naphthol derivatives with high atom economy and good yields. researchgate.net The use of AILs can circumvent the need for corrosive mineral acids and complex work-up procedures. While some AILs are used in homogeneous systems, they can also be supported on solid matrices to create heterogeneous catalysts, combining the advantages of both systems. mdpi.comfrontiersin.org

Transition Metal Complexes: Transition metal complexes are widely used in catalysis due to their variable oxidation states and ability to coordinate with organic substrates, activating them for subsequent reactions. Ruthenium(II) complexes, for example, have been used to catalyze the dehydrogenative coupling of alcohols and amines to form imines. researchgate.net A half-sandwich (η6-p-cymene)ruthenium(II) complex stabilized by a 1-(((9H-fluoren-2-yl)imino)methyl)naphthalene-2-ol ligand was effective in this transformation. researchgate.net

Complexes of copper(II), nickel(II), cobalt(II), and zinc(II) with ligands derived from naphthalen-2-ol, such as azo-Schiff bases, have also been synthesized and characterized. nih.govtci-thaijo.orgresearchgate.net For instance, copper(II) complexes with halogenated Schiff bases derived from naphthalen-2-ol have been synthesized and structurally analyzed. rsc.org These studies are foundational for developing new catalytic applications for such complexes.

Biocatalytic Approaches and Enzymatic Transformations

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations, offering exceptional selectivity (chemo-, regio-, and enantio-) under mild, environmentally friendly conditions. mdpi.commdpi.com

A notable example is the biocatalytic aromaticity-breaking epoxidation of naphthalene, a structural parent of this compound. nih.govacs.org An evolved peroxygenase from Agrocybe aegerita (rAaeUPO) was used to catalyze the epoxidation of naphthalene to naphthalene-1,2-epoxide. nih.gov This highly reactive intermediate can then be intercepted by nucleophiles in a subsequent chemical step to yield chiral trans-disubstituted cyclohexadiene derivatives, which are valuable synthetic building blocks. acs.org The enzymatic reaction is carried out in a buffered solution, and the product distribution can be controlled by varying reaction parameters such as nucleophile concentration and reaction time. nih.gov

This chemoenzymatic strategy represents a promising route for accessing complex chiral molecules from simple aromatic precursors. The use of hydrolases, such as lipases, for the kinetic resolution and desymmetrization of various substrates is also a well-established biocatalytic method that can be applied to derivatives of the naphthalenol scaffold. mdpi.comunipd.it

The table below details the results of the peroxygenase-catalyzed transformation of naphthalene.

| Biocatalyst | Substrate | Transformation | Key Findings | Reference |

| Peroxygenase (rAaeUPO, PaDa-I variant) | Naphthalene | Epoxidation to Naphthalene-1,2-epoxide | The enzyme generates a reactive epoxide intermediate from H2O2. | nih.govacs.org |

| Peroxygenase (rAaeUPO) + NaN3 | Naphthalene | Chemoenzymatic cascade to trans-azido-hydroxy-dihydronaphthalene | The epoxide intermediate is trapped by the azide (B81097) nucleophile; yield of the addition product increases with nucleophile concentration. | nih.gov |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogues is a crucial aspect of modern organic chemistry, aiming to reduce environmental impact and enhance process efficiency. These principles focus on creating safer, more sustainable, and waste-minimizing chemical processes.

Several strategies embodying green chemistry have been explored for the synthesis of naphthol derivatives, which are applicable to the production of this compound. These include the use of safer solvents, catalytic reactions, alternative energy sources, and multi-component reactions that improve atom economy.

A notable green approach involves a three-component reaction system. For instance, intermediates for substituted naphthols, including derivatives of this compound, can be synthesized from β-naphthol, benzaldehyde, and ethylenediamine in ethanol at room temperature. This method is advantageous as it employs a green solvent (ethanol), operates under mild conditions, and avoids hazardous reagents, making it suitable for larger-scale production with a reported yield of approximately 75% after crystallization.

Another key principle of green chemistry is the use of catalytic methods over stoichiometric ones. In the synthesis of related aminonaphthols, organocatalysts like N,N-dimethylethanolamine have been effectively used in solvent-free, one-pot, three-component condensation reactions of 2-naphthol, aldehydes, and arylamines. researchgate.net This approach not only eliminates the need for potentially harmful solvents but also simplifies the reaction setup and workup, offering good yields in relatively short reaction times. researchgate.net

The choice of oxidizing agents also plays a significant role in the greening of synthesis. The oxidation of methylated naphthols to their hydroxylated derivatives can be achieved using hydrogen peroxide, a much greener oxidant than traditional heavy-metal-based reagents. While this has been primarily reported for the oxidation of 2-methylnaphthol, the conditions are adaptable for the synthesis of this compound. The use of catalysts like bromine or various metal oxides in conjunction with hydrogen peroxide has shown high efficiency, with yields of up to 99% for related compounds.

Furthermore, innovative, energy-efficient techniques like "Grindstone Chemistry" have been developed for the synthesis of related compounds such as 1-aminoalkyl-2-naphthols. ijcmas.com This solvent-free method involves grinding the reactants together at ambient temperature, often with a catalyst, leading to high yields in very short reaction times and with operational simplicity. ijcmas.com

The following data tables illustrate the application of these green chemistry principles in the synthesis of compounds structurally related to this compound, showcasing the potential for greener synthetic routes.

Table 1: Catalytic Oxidation of 2-Methylnaphthalol using Hydrogen Peroxide

This table presents data on the oxidation of 2-methylnaphthol, a process that can be adapted for the synthesis of hydroxylated naphthalene derivatives like this compound. The use of hydrogen peroxide as the oxidant is a key feature of this green chemistry approach.

| Entry | H₂O₂ Concentration | Solvent | Catalyst | Yield (%) |

| 1 | 60% | Methanol (B129727) | Br₂, H₂SO₄ | 90 |

| 2 | 30% | Acetonitrile | TiSBA-15 | 93 |

| 3 | - | Acetonitrile | NbSBA-15 (pH 2.2) | 97 |

Table 2: Solvent-Free Synthesis of Arylaminonaphthols using an Organocatalyst

This table demonstrates a solvent-free, three-component synthesis of arylaminonaphthols, which are analogues of this compound, highlighting the use of an efficient and green organocatalyst. researchgate.net

| Entry | Catalyst | Time (h) | Yield (%) |

| 1 | DMEA (7.5 mol%) | 2 | 62 |

| 2 | DMEA (7.5 mol%) | 2 | 70 |

DMEA: N,N-dimethylethanolamine

Advanced Spectroscopic and Analytical Methodologies for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of 7-Methylnaphthalen-2-ol in solution. Through a combination of one-dimensional and two-dimensional experiments, each proton and carbon atom can be unambiguously assigned.

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of each proton. The spectrum is characterized by distinct signals for the aromatic protons, the methyl group protons, and the hydroxyl proton.

The aromatic region typically displays a set of signals corresponding to the six protons on the naphthalene (B1677914) ring system. The chemical shifts (δ) are influenced by the electron-donating effects of the hydroxyl (-OH) and methyl (-CH₃) groups. The protons on the same ring as the hydroxyl group (H1, H3) are expected to be the most shielded, appearing at a lower chemical shift, while the others will resonate further downfield. The methyl group appears as a characteristic singlet, and the hydroxyl proton's signal can be a broad or sharp singlet, depending on the solvent and concentration. Coupling constants (J) between adjacent protons provide critical information about their relative positions. For instance, ortho-coupled protons typically show larger J values (around 8-9 Hz) than meta-coupled protons (around 2-3 Hz).

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| OH | 4.5 - 5.5 | br s | - |

| CH₃ | ~2.52 | s | - |

| H1 | ~7.13 | d | ~2.4 |

| H3 | ~7.08 | dd | ~8.6, 2.2 |

| H4 | ~7.65 | d | ~8.8 |

| H5 | ~7.75 | d | ~8.4 |

| H6 | ~7.34 | d | ~8.4 |

| H8 | ~7.61 | s | - |

Note: Predicted values are based on spectral data for analogous compounds such as 2-fluoromethyl-7-methylnaphthalene and other substituted naphthalen-2-ols. mdpi.com Actual values may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum reveals all eleven unique carbon atoms in the this compound molecule. The chemical shifts are indicative of the carbon type (aromatic, methyl) and its electronic environment. The carbon atom bearing the hydroxyl group (C2) is significantly deshielded, appearing at a high chemical shift (typically >150 ppm), while the methyl carbon is highly shielded, appearing at a low chemical shift (around 21 ppm).

Distortionless Enhancement by Polarization Transfer (DEPT) is a crucial technique used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. uvic.ca

DEPT-90: Shows signals only for CH (methine) carbons.

DEPT-135: Shows positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. mdpi.comuvic.ca Quaternary carbons are absent in all DEPT spectra.

By comparing the standard broadband-decoupled ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, each carbon signal can be assigned to its specific type, greatly simplifying the structural assignment. For this compound, this would confirm the presence of one CH₃ group, six CH groups, and four quaternary carbons.

Table 2: Predicted ¹³C NMR and DEPT-135 Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |

| C1 | ~109 | Positive (CH) |

| C2 | ~154 | Absent (C) |

| C3 | ~118 | Positive (CH) |

| C4 | ~129 | Positive (CH) |

| C4a | ~129 | Absent (C) |

| C5 | ~129 | Positive (CH) |

| C6 | ~126 | Positive (CH) |

| C7 | ~136 | Absent (C) |

| C8 | ~124 | Positive (CH) |

| C8a | ~134 | Absent (C) |

| CH₃ | ~21 | Positive (CH₃) |

Note: Predicted values are based on data from similar naphthalene structures. mdpi.comrsc.orgsciengine.com Exact assignments require 2D NMR data.

Two-dimensional (2D) NMR experiments are indispensable for confirming the complete and unambiguous assignment of the ¹H and ¹³C spectra by revealing through-bond correlations.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. uvic.caemerypharma.com For this compound, COSY would show correlations between H3 and H4, as well as between H5 and H6, confirming their ortho relationship. A weaker, long-range correlation might be observed between H1 and H3 (meta-coupling).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms (one-bond ¹J_CH coupling). uvic.caemerypharma.com It allows for the definitive pairing of each proton signal with its corresponding carbon signal from the ¹³C spectrum. For example, the proton signal at ~2.52 ppm would correlate with the carbon signal at ~21 ppm, assigning them to the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative experiments, showing correlations between protons and carbons over two to three bonds (²J_CH and ³J_CH). emerypharma.com It is crucial for connecting the different fragments of the molecule and assigning quaternary carbons. Key HMBC correlations for this compound would include:

Correlations from the methyl protons to carbons C6, C7, and C8.

Correlations from H1 to carbons C2, C3, and C8a.

<sup>13</sup>C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) Spectroscopy

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netspectroscopyonline.com

The FT-IR spectrum of this compound provides clear evidence for its key functional groups. The most prominent feature is a broad absorption band in the high-frequency region, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The aromatic nature of the molecule is confirmed by C-H stretching vibrations appearing just above 3000 cm⁻¹ and by C=C stretching absorptions in the 1500-1650 cm⁻¹ region. pg.edu.pl The C-O stretching vibration of the phenol (B47542) gives rise to a strong band typically found between 1200 and 1300 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Phenol | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | -CH₃ | 2850 - 3000 | Medium |

| C=C Stretch (Aromatic) | Aromatic Ring | 1500 - 1650 | Medium-Strong |

| C-O Stretch | Phenol | 1200 - 1300 | Strong |

| C-H Out-of-Plane Bend | Aromatic Ring | 700 - 900 | Strong |

Note: Values are typical ranges for the specified functional groups. pg.edu.plrsc.org

Raman spectroscopy serves as a valuable complementary technique to FT-IR. While FT-IR is sensitive to polar bonds like O-H and C-O, Raman spectroscopy is particularly effective for identifying non-polar, symmetric vibrations. researchgate.net For this compound, the symmetric stretching vibrations of the C=C bonds within the naphthalene ring system would produce strong and sharp signals in the Raman spectrum, often providing a more resolved "fingerprint" of the aromatic skeleton than FT-IR. nih.gov The C-H and C-C vibrations of the methyl group are also readily observed. The O-H stretching vibration, which is intense in the IR spectrum, is typically a weak scatterer in the Raman spectrum. The combination of both FT-IR and Raman data provides a more complete vibrational analysis of the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. The compound has a molecular formula of C₁₁H₁₀O, corresponding to a molecular weight of approximately 158.20 g/mol . In a typical mass spectrum, this compound would exhibit a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) corresponding to its molecular mass. Due to the stable aromatic naphthalene core, this peak is expected to be prominent.

Upon ionization, the molecular ion can undergo fragmentation, providing valuable structural information. The fragmentation patterns for naphthols are influenced by the stable aromatic system and the functional groups attached. For this compound, characteristic fragmentation pathways can be predicted. A common fragmentation for phenolic compounds involves the loss of a neutral carbon monoxide (CO) molecule, which for this compound would result in a fragment ion peak at m/z 130. This fragmentation pattern is observed in related naphthol derivatives. echemi.com Another expected fragmentation is the loss of the methyl group (•CH₃), leading to a fragment at m/z 143 (M-15). Further fragmentation of the naphthalene ring system can lead to smaller charged species, but the most diagnostic peaks are typically the molecular ion and the initial major fragment ions.

A study on the fragmentation of related β-naphthol compounds using high-resolution mass spectrometry highlighted that cleavage around key bonds, such as the azo bond in β-naphthol pigments, is a dominant pathway. nih.govresearchgate.net While this compound lacks an azo group, this illustrates the principle of fragmentation being directed by the compound's specific structural features.

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z Value | Ion/Fragment Identity | Description |

| 158 | [C₁₁H₁₀O]⁺ | Molecular Ion (M⁺) |

| 143 | [M - CH₃]⁺ | Loss of a methyl radical |

| 130 | [M - CO]⁺ | Loss of neutral carbon monoxide |

Electronic Spectroscopy for Conjugation and Chromophore Analysis (e.g., UV-Vis Spectroscopy)

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to study the electronic transitions within this compound, providing insight into its conjugation and chromophoric system. The primary chromophore in this molecule is the naphthalene ring system, a polycyclic aromatic hydrocarbon known for its strong ultraviolet absorption due to π-π* transitions. researchgate.net

The structure of a chromophore significantly influences its absorption properties. mdpi.com For this compound, the naphthalene core contains a conjugated system of π electrons. The presence of the hydroxyl (-OH) group and the methyl (-CH₃) group as substituents on this core modifies its electronic properties. These groups act as auxochromes, which can cause a shift in the absorption maxima (λmax) to longer wavelengths (a bathochromic or "red" shift) and an increase in the molar absorptivity (a hyperchromic effect).

The UV spectrum of unsubstituted naphthalene is characterized by distinct absorption bands. dtu.dk The introduction of substituents on the naphthalene ring alters the positions of these bands. For instance, studies on various naphthalene derivatives show that substitutions can shift the absorption maxima and increase fluorescence intensities. mdpi.com Heavily substituted naphthalene derivatives have been observed to have an electronic absorption band profile peaking around 220 nm, assigned to S₃ ← S₀ transitions within the naphthalene chromophore. aanda.org In addition to the high-energy π-π* transitions, the presence of the oxygen atom in the hydroxyl group with its non-bonding electrons (n electrons) can potentially lead to lower-energy n-π* transitions. Spectroscopic studies on related naphthalene-based Schiff bases show absorption maxima between 325-385 nm, attributed to π-π* and n-π* transitions of the conjugated system. vulcanchem.comrsc.org

Table 2: Electronic Transitions and Chromophores in this compound

| Chromophore/Functional Group | Type of Electronic Transition | Expected Absorption Region |

| Naphthalene Ring | π → π | Ultraviolet (typically < 350 nm) |

| Hydroxyl Group (-OH) | n → π | Ultraviolet (often overlaps with π-π*) |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most powerful analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise data on bond lengths, bond angles, and the spatial arrangement of atoms. While a specific crystal structure for this compound (CAS 26593-50-0) is not available in the reviewed literature, the structures of numerous closely related naphthalen-2-ol derivatives have been determined, illustrating the utility of this technique. eurjchem.comnih.govmdpi.com

For example, the crystal structure of 7-methoxy-1-{(E)-2,6-dimethylphenyliminomethyl}-2-naphthol reveals how non-covalent interactions, such as π-π stacking, govern the spatial organization of the molecules in the solid state. eurjchem.com Similarly, the analysis of 1-[morpholino(phenyl)methyl]-2-naphthol shows the presence of intramolecular O—H⋯N hydrogen bonds that stabilize the molecular conformation. nih.gov These studies underscore that if single crystals of this compound were obtained, X-ray diffraction would definitively establish:

The planarity of the naphthalene ring system.

The precise bond lengths and angles of the entire molecule.

The conformation of the methyl and hydroxyl groups relative to the ring.

The nature of intermolecular interactions in the crystal lattice, such as hydrogen bonding between the hydroxyl groups of adjacent molecules and potential π-π stacking interactions between the naphthalene rings.

This detailed structural information is crucial for understanding the material's physical properties and for rational drug design or materials science applications. pku.edu.cn

In-Situ and Operando Spectroscopic Techniques in Reaction Monitoring

In-situ and operando spectroscopy are advanced methodologies used to study chemical reactions and catalytic processes under real-time, operational conditions. rsc.orgacs.org These techniques provide dynamic information about reaction intermediates, catalyst states, and reaction kinetics that cannot be obtained from conventional pre- and post-reaction analyses. bath.ac.uk While no specific operando studies monitoring the synthesis or reactions of this compound have been reported in the searched literature, the principles of these techniques are widely applicable.

For instance, the synthesis of this compound could involve processes like palladium-catalyzed cross-coupling reactions. Operando techniques such as UV-Vis, NMR, or EPR spectroscopy could be employed to monitor such reactions. bath.ac.ukrsc.org

Operando UV-Vis Spectroscopy : This could track the formation of colored intermediates or the change in conjugation as the reaction progresses. It has been used to identify species like protonated 1-methylnaphthalene (B46632) during catalytic processes in zeolites.

Operando NMR Spectroscopy : Flow-NMR spectroscopy allows for the real-time monitoring of reactant consumption and product formation directly in the reaction mixture, providing quantitative kinetic data. rsc.org

Operando EPR Spectroscopy : If the reaction involves paramagnetic species or radical intermediates, Electron Paramagnetic Resonance (EPR) spectroscopy would be the ideal tool to detect and characterize them as they form and decay. bath.ac.uk

These methods are crucial for optimizing reaction conditions, elucidating complex reaction mechanisms, and understanding catalyst deactivation pathways, representing a frontier in modern chemical process research. rsc.org

Mechanistic Organic Chemistry and Theoretical Computational Studies of 7 Methylnaphthalen 2 Ol Systems

Elucidation of Reaction Mechanisms in Synthesis and Transformation

The chemical reactivity of 7-methylnaphthalen-2-ol is diverse, encompassing nucleophilic attacks, oxidative transformations, and pericyclic reactions. Understanding the mechanisms of these reactions is crucial for controlling product formation and for the rational design of new synthetic methodologies.

Nucleophilic reactions are fundamental to the functionalization of this compound and related naphthol systems. The hydroxyl group can be deprotonated to form a more potent nucleophile, the naphthoxide ion, which can then participate in substitution reactions.

One of the key reaction types is nucleophilic addition to carbonyl compounds, a reaction characteristic of aldehydes and ketones. libretexts.orgsavemyexams.comyoutube.com In this process, a nucleophile attacks the electrophilic carbon atom of the carbonyl group. savemyexams.com This leads to the formation of a tetrahedral intermediate, where the carbon atom's hybridization changes from sp² to sp³. libretexts.org The reaction is typically completed by the protonation of the resulting alkoxide to yield an alcohol. libretexts.orgyoutube.com The general mechanism involves the attack of the nucleophile on the carbonyl carbon, followed by protonation of the oxygen atom. savemyexams.com

While direct studies on this compound acting as a nucleophile in addition reactions are not extensively detailed in the provided results, the principles of nucleophilic attack are well-established. For instance, in the synthesis of derivatives, halogenation of a methyl-naphthalene followed by nucleophilic substitution is a viable pathway. The synthesis of 2-fluoromethyl-7-methylnaphthalene, for example, proceeds via the reaction of 2-bromomethyl-7-methylnaphthalene with cesium fluoride (B91410), where the fluoride ion acts as the nucleophile. mdpi.com

The table below summarizes a synthetic method involving a nucleophilic substitution step.

| Reactant | Reagents | Product | Yield (%) | Reference |

| 2-Bromomethyl-7-methylnaphthalene | Cesium fluoride, triethylbenzylammonium chloride | 2-Fluoromethyl-7-methylnaphthalene | 42 | mdpi.com |

The oxidation of naphthols, including this compound, can proceed through various pathways, often involving radical intermediates and leading to the formation of quinones and other oxygenated products. The presence of the electron-donating hydroxyl and methyl groups on the naphthalene (B1677914) ring makes it susceptible to oxidation.

Studies on the oxidation of 1- and 2-naphthol (B1666908) by hydroxyl radicals (•OH) have shown the formation of transient species. acs.org At neutral pH, the reaction proceeds via the formation of •OH-adducts, while at basic pH, naphthoxyl radicals are generated. acs.org These intermediates can then react further, leading to dihydroxynaphthalenes and naphthoquinones. acs.org The oxidation of 2-methylnaphthalene (B46627) has been shown to yield a variety of products, including alcohols, aldehydes, and diketones, indicating multiple oxidative pathways. mdpi.com

In biological systems, the metabolism of methyl-substituted naphthalenes by certain bacteria like Sphingomonas paucimobilis involves either monoxygenation of the methyl group or dioxygenation of the aromatic ring. researchgate.net This highlights the diverse enzymatic pathways that can be involved in the oxidation of such compounds. researchgate.net

The antioxidant properties of naphthol derivatives are attributed to their ability to scavenge free radicals. The phenolic hydroxyl group can donate a hydrogen atom to a radical, thereby neutralizing it and forming a more stable naphthoxyl radical.

Cycloaddition reactions, particularly the Diels-Alder or [4+2] cycloaddition, are powerful tools for the construction of complex cyclic molecules. academie-sciences.frresearchgate.net Naphthalenes can act as the diene component in these reactions, although the aromatic stabilization energy presents a significant kinetic barrier to overcome. semanticscholar.org Consequently, these reactions often require harsh conditions, such as high temperature and pressure, or photochemical activation. semanticscholar.org

Visible-light-induced dearomatization of naphthalenes via energy transfer catalysis has emerged as a milder strategy for effecting [4+2] cycloaddition reactions. semanticscholar.org This method allows for the synthesis of bicyclo[2.2.2]octa-2,5-diene scaffolds under more benign conditions. semanticscholar.org

Another important class of pericyclic reactions is the [3+2] cycloaddition, which involves a three-atom component and a two-atom component to form a five-membered ring. uchicago.edu While specific examples involving this compound are not prevalent in the search results, the general principles of cycloaddition reactions are applicable.

Oxidative Pathways and Radical Intermediates

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide powerful computational tools to investigate the behavior of this compound at an atomic level. These methods offer insights into the molecule's structural preferences, its interactions with biological receptors, and the energetic landscape of its conformational space, which are difficult to probe through experimental means alone.

Conformational Analysis and Molecular Recognition

Conformational analysis of this compound involves identifying the molecule's preferred three-dimensional shapes, or conformers, and the energy barriers between them. The naphthalene core is largely planar, but the orientation of the hydroxyl (-OH) group and the rotation of the methyl (-CH3) group are key conformational variables. The hydroxyl group's ability to act as both a hydrogen bond donor and acceptor, combined with the hydrophobic nature of the fused ring system and the methyl group, dictates its potential for molecular recognition.

Molecular recognition is the specific, non-covalent interaction between two or more molecules. researchgate.net For this compound, these interactions are primarily driven by:

Hydrogen Bonding: The phenolic hydroxyl group can form strong hydrogen bonds with acceptor groups on a host molecule or receptor.

π-π Stacking: The electron-rich naphthalene ring system can engage in stacking interactions with other aromatic systems, such as the side chains of phenylalanine, tyrosine, or tryptophan residues in a protein.

Hydrophobic Interactions: The methyl group and the hydrocarbon rings contribute to hydrophobic interactions, which are crucial for binding within nonpolar pockets of a receptor.

The selectivity of molecular recognition can be enhanced by factors beyond a simple "key-to-lock" fit, including the irreversibility of guest inclusion or the formation of stable intermediate complexes during the binding process. frontiersin.org Computational studies, such as those involving conformational searches and energy calculations, help to predict the most stable conformer in different environments and its most likely modes of interaction, laying the groundwork for understanding its biological activity. researchgate.net

Molecular Docking for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a protein. researchgate.net This method is instrumental in medicinal chemistry for screening virtual libraries of compounds and for understanding how a ligand might interact with its biological target at the molecular level.

In the context of this compound, docking studies have been particularly relevant to its role as a core scaffold for modulators of the estrogen receptor (ER). For instance, a notable study utilized the co-crystal structure of the human estrogen receptor alpha (hERα) ligand-binding domain (LBD) to investigate the interactions of novel ligands. semanticscholar.orgnih.gov In this research, a complex naphthalene-based molecule, which contains the this compound moiety, was used as a reference co-crystal ligand. semanticscholar.orgnih.gov

The primary goal of such docking analyses is to predict the binding affinity and the specific interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic contacts, and π-π stacking, as mentioned previously. The results of these simulations help to explain the structure-activity relationship (SAR) of a series of compounds and guide the design of new molecules with improved potency or selectivity. semanticscholar.orgnih.gov

| Component | Description | Specific Example Reference |

|---|---|---|

| Receptor | Human Estrogen Receptor α (hERα) Ligand-Binding Domain (LBD) | PDB ID: 3DT3 semanticscholar.org |

| Reference Ligand | 5-(4-hydroxyphenoxy)-6-(3-hydroxyphenyl)-7-methylnaphthalen-2-ol | Co-crystallized ligand within PDB entry 3DT3 semanticscholar.org |

| Docking Program | CDOCKER program (Accelrys DS version 2.5) | semanticscholar.org |

| Objective | To analyze and compare the interaction of new adamantanyl-tethered-biphenyl amines (ATBAs) with the ERα ligand-binding domain relative to the reference naphthalene-based ligand. | semanticscholar.orgnih.gov |

| Key Finding | In silico analysis suggested that the new ATBA compounds interact with the ligand-binding domain of ERα, providing a structural basis for developing a new class of ERα partial agonists. | semanticscholar.orgnih.gov |

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for quantifying the rates of chemical reactions. For a molecule like this compound, this can involve studying its degradation, oxidation, or participation in unimolecular rearrangements. Theoretical models are crucial for interpreting experimental data and predicting reaction rates under various conditions.

Transient State Theory

Transition State Theory (TST) is a fundamental framework for understanding the rates of elementary chemical reactions. wikipedia.org It postulates that for a reaction to occur, reactant molecules must pass through a high-energy, unstable configuration known as the "activated complex" or "transition state," which exists in a quasi-equilibrium with the reactants. wikipedia.orgyoutube.com The rate of the reaction is then determined by the concentration of this activated complex and the frequency at which it converts into products. libretexts.org

The core concepts of TST include:

Potential Energy Surface (PES): A multidimensional surface that represents the potential energy of a system of atoms as a function of their geometric positions. The reaction pathway is a trajectory along this surface from reactants to products, passing through the transition state, which is a saddle point on the PES. wikipedia.org

Activation Energy (Ea): The energy barrier that must be overcome for the reaction to proceed, corresponding to the energy difference between the reactants and the transition state. libretexts.org

Eyring Equation: A central equation in TST that relates the rate constant (k) to thermodynamic properties of the activation process, such as the Gibbs free energy of activation (ΔG‡). libretexts.org

Theoretical studies on the atmospheric oxidation of similar compounds, such as 2-methylnaphthalene, have employed TST to calculate the rate constants for reactions initiated by hydroxyl (•OH) radicals. rsc.org These calculations help identify the most favorable reaction pathways, such as the addition of the •OH radical to different positions on the naphthalene ring. rsc.org

Unimolecular Reaction Theory and Master Equation (RRKM-ME)

For unimolecular reactions (e.g., isomerization or decomposition) in the gas phase, simple TST is often insufficient because it does not account for how molecules acquire the necessary activation energy or for the pressure dependence of the reaction rate. Rice-Ramsperger-Kassel-Marcus (RRKM) theory extends TST to address these issues. prsu.ac.in

RRKM theory treats the reacting molecule as a collection of coupled quantum harmonic oscillators. uleth.ca A central tenet is that the rate of reaction depends on the total internal energy of the molecule. The theory provides a way to calculate the microcanonical rate constant, k(E), which is the rate constant for a molecule with a specific energy E. uleth.ca

To account for the effect of pressure, RRKM theory is often coupled with a master equation (ME) formalism. The RRKM-ME approach models the competition between two processes:

Reaction: An energized molecule with sufficient internal energy can react.

Collisional Energy Transfer: The energized molecule can collide with bath gas molecules (e.g., N2 or O2 in the atmosphere) and be deactivated by losing energy.

This competition explains why unimolecular reaction rates are often pressure-dependent. At high pressures, collisions are frequent, and the reaction rate is determined by the rate of activation (high-pressure limit). At low pressures, the rate-determining step becomes the activation process itself. youtube.com Studies on the atmospheric oxidation of 2-methylnaphthalene have successfully used the RRKM-ME method to model the fates of initial OH-adducts, predicting how their subsequent reactions will vary with altitude (i.e., pressure and temperature). rsc.orgresearchgate.net

| Feature | Transition State Theory (TST) | RRKM-Master Equation (RRKM-ME) |

|---|---|---|

| Core Concept | Assumes a quasi-equilibrium between reactants and a single, well-defined transition state. wikipedia.org | Calculates energy-dependent rate constants, k(E), and models the competition between reaction and collisional energy transfer. uleth.ca |

| Applicability | Primarily for bimolecular reactions or unimolecular reactions at the high-pressure limit. libretexts.org | Essential for describing pressure-dependent unimolecular reactions in the gas phase. rsc.org |

| Energy Treatment | Assumes a thermal (Boltzmann) distribution of energy among reactants. | Explicitly considers the internal energy distribution of the reacting molecule and its change via collisions. |

| Key Output | A single thermal rate constant, k(T). | Pressure- and temperature-dependent rate constants, k(T, P). rsc.org |

Applications and Advanced Research in Materials Science

Polymer Chemistry and Polymer Precursor Development

7-Methylnaphthalen-2-ol and its derivatives serve as important precursors in the synthesis of advanced polymers. The hydroxyl group provides a reactive site for polymerization reactions, while the naphthalene (B1677914) unit imparts desirable properties such as high thermal stability, rigidity, and specific optical characteristics to the resulting polymer backbone.

Naphthalene-containing polymers are recognized for their potential in high-performance applications. For instance, polymers can be synthesized by reacting hydroxyl-functionalized naphthalene precursors, such as methyl naphthols, with bridging molecules. google.com This process can lead to the formation of polyesters, polycarbonates, or epoxy resins. The incorporation of the this compound moiety into a polymer chain can enhance its glass transition temperature (Tg) and thermal degradation temperature, making the materials suitable for applications requiring durability under harsh conditions. google.com The general approach involves creating dimers from naphthalene-containing molecules which are then polymerized. google.com Due to its structure, this compound is a compound utilized in the synthesis of functional materials where its reactive hydroxyl group and aromatic structure act as a precursor for creating polymers with tailored properties for composites, adhesives, and coatings.

| Polymer Type | Precursor Example | Potential Polymer Property | Reference |

| Polycarbonates | Naphthalene-diol (e.g., from methyl naphthol) | High Glass Transition Temperature (Tg) | google.com |

| Polyesters | Naphthalene-diol, Dicarboxylic Acid | Thermal Stability | google.com |

| Functional Polymers | This compound | Tailored Optical/Mechanical Properties |

Organic Electronic Materials and Optoelectronic Devices

The naphthalene scaffold is a widely used building block for conjugated materials in organic electronics, particularly for blue-light-emitting diodes. mdpi.com The electronic properties of this compound make it and its derivatives promising candidates for use in various optoelectronic devices.

Naphthol and its derivatives are integral to the design of emitters and host materials for Organic Light-Emitting Diodes (OLEDs). The naphthalene unit forms the core of many organic semiconductors developed for blue-light emission. mdpi.com Metal complexes incorporating naphthol-derived ligands are a significant area of research. For example, platinum(II) complexes with 1,1'-bi-2-naphthol (B31242) (BINOL) derivatives have been investigated for their circularly polarized luminescence, a property of interest for advanced display technologies like CP-OLEDs. researchgate.net

Furthermore, iridium(III) complexes, which are known for their high phosphorescence quantum yields, often utilize ligands based on functionalized naphthalene units to achieve emission in the deep-red and near-infrared regions. acs.orgacs.org The general principle involves creating ligands that, when coordinated to a heavy metal center like iridium or platinum, facilitate efficient light emission. acs.orgnih.gov The this compound structure can be chemically modified to create such ligands, where the methyl group can tune the electronic properties and the hydroxyl group can serve as an anchoring point for further synthesis. Research on related structures, such as naphthalimide derivatives, has demonstrated their effectiveness as emitters in high-efficiency OLEDs. mdpi.com

Table of Naphthalene-Based OLED Materials Research:

| Material Class | Metal Center (if any) | Target Emission Color | Key Feature | Reference |

|---|---|---|---|---|

| Naphthalene Copolymers | - | Blue | Solution-Processable | mdpi.com |

| Naphthol Complexes | Platinum(II) | Not specified | Circularly Polarized Luminescence | researchgate.net |

| Naphthalene Benzimidazole Ligands | Iridium(III) | Deep Red / NIR | High Quantum Efficiency | acs.org |

| Naphthalene-Tethered Complexes | Platinum(II) | Sky-Blue | Organic Phosphorescence | nih.gov |

Photochromic materials reversibly change their color upon exposure to light. olikrom.com This phenomenon occurs due to a light-induced reversible transformation between two states with different absorption spectra. olikrom.com Naphthols are key precursors for a major class of organic photochromes known as naphthopyrans (a type of spiropyran). The synthesis of novel naphthopyrans often starts from a substituted naphthalen-2-ol derivative. lookchem.com

The structure of this compound is well-suited for the synthesis of such materials. The naphthalene core forms the backbone of the photochromic molecule, and the hydroxyl group is a key reactive site for building the pyran ring. The methyl group at the 7-position can influence the electronic properties and, consequently, the color-changing behavior (e.g., fading kinetics and color intensity) of the final photochromic dye. google.com These materials can be incorporated into polymers to create photochromic plastics, coatings, and inks. nih.gov

| Photochromic Family | Precursor Type | Mechanism | Application |

| Naphthopyrans | Naphthol derivatives | Pericyclic ring-opening/closing | Ophthalmic lenses, smart windows |

| Spiropyrans | Phenol (B47542)/Naphthol derivatives | Isomerization | Security inks, molecular switches |

Organic Light-Emitting Diodes (OLEDs) based on Naphthol Complexes

Catalytic Materials Development and Heterogeneous Catalysis

In the field of catalysis, solid acid catalysts are often favored over homogeneous ones because they are easier to separate from reaction products and can be recycled. researchgate.net Research has demonstrated the use of supported Lewis acid catalysts, such as aluminum chloride (AlCl₃) on a zeolite support (Hβ), for reactions involving methylated naphthalenes. For example, such a system has been used for the acylation of 2-methylnaphthalene (B46627) with propionic anhydride (B1165640) to produce 2-methyl-6-propionyl naphthalene, an intermediate for valuable chemicals. researchgate.net

This indicates that this compound can act as a substrate in heterogeneous catalytic transformations. Moreover, the compound itself can be used to synthesize novel catalytic materials. The hydroxyl group can be used to anchor the molecule onto a solid support like silica (B1680970) or alumina. The naphthalene ring can then be functionalized with catalytically active sites, or the entire supported molecule can act as a ligand for a metal catalyst, creating a new heterogeneous catalyst for applications in fine chemical synthesis. researchgate.net

Supramolecular Chemistry and Self-Assembled Structures

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonds and π-π stacking. The structure of this compound is ideal for designing such systems.

The hydroxyl (-OH) group on the this compound molecule is a classic hydrogen-bond donor, while the oxygen atom can also act as a hydrogen-bond acceptor. The aromatic naphthalene ring system facilitates stabilizing π-π stacking interactions. This combination of features allows the molecule to self-assemble into ordered, multidimensional structures.

Research on closely related naphthalenol derivatives has shown their ability to form complex supramolecular gels and frameworks. researchgate.net For example, 2-hydroxy-1-naphthaldehyde (B42665), which features a hydroxyl group and a nearby aldehyde group on a naphthalene ring, is a well-studied building block for creating fluorescent sensors and molecular recognition systems based on hydrogen bonding. researchgate.net The specific geometry of this compound, with its defined donor/acceptor sites and rigid shape, allows it to be a predictable component in crystal engineering, where the goal is to design and synthesize new crystalline solids with desired structures and properties. These hydrogen-bonded frameworks have potential applications in gas storage, separation, and sensing.

Metal-Organic Frameworks (MOFs) Incorporating Naphthol Moieties

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic molecules. The incorporation of naphthol and its derivatives as the organic linkers can impart unique properties to the resulting MOF, such as luminescence and catalytic activity. While specific research on this compound as a linker is not extensively documented, the broader class of naphthol-containing ligands has shown significant promise.

The inclusion of naphthalene-based linkers is a strategy to create MOFs with tailored properties. For instance, the use of naphthalene-dicarboxylate ligands in the synthesis of yttrium-based MOFs has been shown to yield a variety of structures with potential applications in luminescent sensing. frontiersin.org The addition of different competing ligands, or modulators, during synthesis allows for programmable access to multiple MOF phases from the same metal-ligand combination. frontiersin.org

Luminescence is a frequently reported property of MOFs, often arising from the aromatic or conjugated linkers. osti.gov The rigid structure of the MOF can enhance the luminescent properties of the organic ligand compared to its free state in solution. osti.gov Naphthol-derived ligands, with their inherent fluorescence, are therefore attractive candidates for creating luminescent MOFs. These materials have potential applications as sensors, where changes in the luminescent output can signal the presence of specific analytes. For example, lanthanide-based MOFs have been investigated for their catalytic activity in reactions such as the acylation of 2-naphthol (B1666908). mdpi.com

Furthermore, the functionalization of MOF linkers, for instance with amino groups on a naphthalene dicarboxylate backbone, can lead to materials with increased gas adsorption capabilities and favorable fluorescence and photocatalytic properties. rsc.org The development of MOFs with butterfly-like isomers of oxacalix researchgate.netnaphthalene researchgate.netpyrazine has led to materials with intense emission and long lifetimes, showcasing the potential of naphthalene-based ligands in creating advanced luminescent materials. nih.gov

Table 1: Examples of Naphthol and Naphthalene Derivatives in MOF Synthesis

| Ligand/Derivative | Metal Ion(s) | Resulting MOF Properties/Applications |

| Naphthalene-2,6-dicarboxylate | Y(III) | Tunable structures, potential for luminescent sensing. frontiersin.org |

| 1,3,5-tris(4-carboxyphenyl)-2,4,6-trimethylbenzene | La(III), Ce(III), Nd(III), Eu(III) | Luminescence, porosity, catalytic activity for 2-naphthol acylation. mdpi.com |

| 4-aminonaphthalene-2,6-dicarboxylate & 4,8-diaminonaphthalene-2,6-dicarboxylate | Mg(II), Ca(II), Sr(II), Ba(II) | Ligand-based fluorescence, potential for sensing applications. rsc.org |

| Oxacalix researchgate.netnaphthalene researchgate.netpyrazine isomers | Not specified | Intense luminescence, long lifetimes. nih.gov |

| 2,6-di(1H-tetrazol-5-yl)naphthalene | Ni(II) | High thermal stability, CO2 uptake, potential for gas separation membranes. acs.org |

Nanomaterials Integration and Hybrid Systems

The integration of this compound and related naphthol compounds with nanomaterials is a burgeoning area of research, leading to the development of hybrid systems with synergistic properties. These systems often exhibit enhanced sensing capabilities, catalytic activity, and unique photophysical behaviors.

One area of focus is the functionalization of nanoparticles. For example, gold nanoparticles functionalized with thiol-modified β-cyclodextrin have been used for binding 2-naphthol, with the interaction leading to changes in the material's fluorescence properties. researchgate.net This demonstrates the potential for developing sensors based on naphthol recognition. Similarly, silver nanoparticles functionalized with 1-naphthol-4-sulfonate have been developed as a nanoprobe for the evaluation of polyamines. The adsorption of the naphthol derivative onto the nanoparticle surface quenches its fluorescence, which can be modulated by the presence of target analytes.

The synthesis of functionalized 2-naphthols has also been achieved using iron oxide magnetic nanoparticles as a catalyst. researchgate.net This approach offers an efficient and environmentally friendly route to these compounds. Moreover, the integration of 2-naphthalene methanol (B129727) onto the surface of spherical silica nanoparticles has been shown to create a phosphorescent sensor. mdpi.com The properties of these sensors, such as phosphorescence lifetime and intensity, can be tuned by controlling the concentration of the naphthalene derivative on the silica surface. mdpi.com

Hybrid nanomaterials incorporating naphthalene derivatives are also being explored for their multifunctional capabilities. For instance, halloysite (B83129) nanotubes have been functionalized with naphthalene diimide derivatives to enhance their solubility and photophysical properties, with potential applications in molecular recognition and sensing. acs.org The covalent functionalization of carbon nanomaterials like nanotubes and graphite (B72142) with diaryliodonium salts, which can be derived from naphthalene-based compounds, opens up possibilities for creating novel electronic and composite materials. mit.edu

Table 2: Integration of Naphthol Derivatives with Nanomaterials

| Naphthol Derivative | Nanomaterial | Application/Key Finding |

| 2-Naphthol | Gold nanoparticles with thiolated β-cyclodextrin | Fluorescence-based binding and recognition. researchgate.net |

| 1-Naphthol-4-sulfonate | Silver nanoparticles | Fluorescent nanoprobe for polyamine evaluation. |

| 2-Naphthol | Iron oxide magnetic nanoparticles | Catalytic synthesis of functionalized 2-naphthols. researchgate.net |

| 2-Naphthalene methanol | Spherical silica nanoparticles | Phosphorescence sensor. mdpi.com |

| Naphthalene diimide derivatives | Halloysite nanotubes | Enhanced solubility and photophysical properties for molecular recognition. acs.org |

| Diaryliodonium salts (potential for naphthalene derivatives) | Carbon nanotubes, graphite | Covalent functionalization for novel electronic and composite materials. mit.edu |

Biological Activity, Metabolic Pathways, and Environmental Implications

Biological Activity and Pharmacological Potential

The naphthalene (B1677914) scaffold is a versatile platform in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. mdpi.com The ability to functionalize the naphthalene ring allows for the development of compounds with tailored pharmacological profiles. mdpi.com

Derivatives of naphthalene and its analogs have been the subject of extensive research for their potential as anti-cancer agents. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines through diverse mechanisms of action.

A series of 1-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol derivatives were synthesized and evaluated for their in vitro anti-proliferative activity against a panel of human cancer cell lines. researchgate.net Several of these compounds exhibited potent growth inhibitory activity against cell lines such as DU145 (prostate cancer), MDA-MB-B231 (breast cancer), SKOV3 (ovarian cancer), and B16-F10 (mouse skin melanoma). researchgate.net Molecular docking studies suggested that these compounds may exert their effects by interacting with tubulin. researchgate.net

Similarly, hybrids of 1,3,4-oxadiazole (B1194373) and naphthalene have been investigated as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov Certain compounds from this series displayed significant antiproliferative activity against HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines. nih.gov The most promising compounds were found to have low cytotoxicity against normal human liver cells, suggesting a degree of selectivity for cancer cells. nih.gov The mechanism of action for one potent derivative included the induction of apoptosis, a 5.61-fold increase in caspase-3 levels, and cell cycle arrest at the Pre-G1 phase. nih.gov

Other research has focused on modifying the central coumarin (B35378) core of novobiocin (B609625) with naphthalene surrogates to develop inhibitors of Heat shock protein 90 (Hsp90), another important target in oncology. nih.gov Evaluation of the anti-proliferative activities of these analogs against multiple cancer cell lines showed that while naphthalene-containing analogs were active, quinoline-based derivatives demonstrated improved potency. nih.gov Furthermore, benzochromene derivatives synthesized from 7-methoxynaphthalen-2-ol have shown potent growth inhibitory activity against MCF-7, HCT-116 (colon cancer), and HepG-2 cancer cells. nih.gov

| Compound Series | Cancer Cell Line(s) | Observed Effect | Reference |

| 1-((Benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol | DU145, MDA-MB-B231, SKOV3 | Potent anti-proliferative behavior and growth inhibitory activity. | researchgate.net |

| 1,3,4-Oxadiazole-naphthalene hybrids | HepG-2, MCF-7 | Good antiproliferative activity, VEGFR-2 inhibition, and induction of apoptosis. | nih.gov |

| Naphthalene surrogates of Novobiocin | Multiple cancer lines | Anti-proliferative activity via Hsp90 inhibition. | nih.gov |

| Benzochromene derivatives | MCF-7, HCT-116, HepG-2 | Potent growth inhibitory activity. | nih.gov |

The estrogen receptor (ER), particularly ERα, is a critical clinical target in endocrine disorders and cancers, with approximately 70% of breast cancers overexpressing this receptor. nih.gov Selective Estrogen Receptor Modulators (SERMs) are compounds that can act as either agonists or antagonists depending on the target tissue, making them valuable therapeutic agents. nih.gov

A specific derivative, 5-(4-hydroxyphenoxy)-6-(3-hydroxyphenyl)-7-methylnaphthalen-2-ol (also known as GW368), has been identified as a high-affinity ligand for both ERα and ERβ. pdbj.org X-ray crystallography studies of the human ERα ligand-binding domain (LBD) co-crystallized with this naphthalene-based molecule have provided detailed insights into its binding mode. mdpi.comsemanticscholar.org These analyses reveal that key amino acid residues, such as Glu-353 and Arg-394, which are crucial for binding endogenous ligands like estradiol, are also involved in interactions with naphthalene-based ligands. nih.gov In silico molecular docking analyses further support the interaction of such compounds with the ERα ligand-binding domain. mdpi.comsemanticscholar.org The development of SERMs based on the naphthalene scaffold continues to be an active area of research for treating conditions like ER-positive breast cancer. google.com

Naphthalene and its derivatives have long been recognized for their antimicrobial properties. rasayanjournal.co.inijpsjournal.com Several clinically approved antimicrobial agents, including naftifine (B1207962) and terbinafine, are based on a naphthalene structure. mdpi.com Research has demonstrated that various synthetic naphthol derivatives possess significant activity against a wide spectrum of bacteria and fungi. rasayanjournal.co.inijpsjournal.com

The mechanism of antimicrobial action for many naphthol derivatives is believed to involve the disruption of microbial cell membranes and interference with essential cellular processes. vulcanchem.com For instance, a study on Schiff bases and azetidinones derived from 1-naphthol (B170400) found that N-[3-chloro-2-oxo-4-(4-nitrophenyl)-azetidin-1-yl]-2-(naphthalen-1-yloxy) acetamide (B32628) displayed the highest antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. nih.gov In contrast, the antifungal activity of these specific derivatives against Aspergillus niger and Candida albicans was relatively weak. nih.gov